Methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylate

HDAC6 inhibitor synthesis quinazoline derivatization medicinal chemistry intermediates

Methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylate (CAS 517869-40-8) is a member of the quinazoline-2,4-dione scaffold class, bearing a methyl ester at the 7-position and a phenyl substituent at N3. Its molecular formula is C₁₆H₁₂N₂O₄ with a molecular weight of 296.28 g·mol⁻¹, and it possesses a calculated octanol–water partition coefficient (logP) of approximately 2.0.

Molecular Formula C16H12N2O4
Molecular Weight 296.28 g/mol
Cat. No. B5748734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Molecular FormulaC16H12N2O4
Molecular Weight296.28 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)C3=CC=CC=C3
InChIInChI=1S/C16H12N2O4/c1-22-15(20)10-7-8-12-13(9-10)17-16(21)18(14(12)19)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,21)
InChIKeyVEFOLTSVVXLPGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,4-Dioxo-3-Phenyl-1,2,3,4-Tetrahydroquinazoline-7-Carboxylate – Core Identity, Physicochemical Profile, and In-Class Positioning for Scientific Procurement


Methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylate (CAS 517869-40-8) is a member of the quinazoline-2,4-dione scaffold class, bearing a methyl ester at the 7-position and a phenyl substituent at N3. Its molecular formula is C₁₆H₁₂N₂O₄ with a molecular weight of 296.28 g·mol⁻¹, and it possesses a calculated octanol–water partition coefficient (logP) of approximately 2.0 [1]. The closest structural analogs include the corresponding 7-carboxylic acid (CAS 669752-01-6; C₁₅H₁₀N₂O₄; MW 282.25) and the N3-unsubstituted methyl ester (CAS 174074-88-5; logP 0.83) [2][3]. This compound is explicitly documented as a synthetic intermediate in the preparation of histone deacetylase 6 (HDAC6) inhibitors under US Patent 8,765,773, where it undergoes selective chlorination at position 2 to yield methyl 2-chloro-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate as the key diversification precursor [4].

Why the 7-Methyl Ester of Methyl 2,4-Dioxo-3-Phenyl-1,2,3,4-Tetrahydroquinazoline-7-Carboxylate Cannot Be Replaced by the Corresponding Carboxylic Acid or Unsubstituted Analog


Although the 7-carboxylic acid analog (CAS 669752-01-6) shares an identical 2,4-dioxo-3-phenylquinazoline core, substituting it for the methyl ester introduces three critical divergences: (1) the carboxylic acid is ionized at physiological pH (logD₇.₄ ≈ −1.08 vs. ≈2.0 for the methyl ester), representing a >1000-fold difference in lipophilicity that fundamentally alters membrane partitioning and pharmacokinetic behavior [1][2]; (2) the carboxylic acid possesses two hydrogen-bond donor atoms versus one for the methyl ester, which affects both passive permeability and target-binding pharmacophore compatibility [3]; and (3) the methyl ester is the required substrate for the selective POCl₃-mediated chlorination at position 2 that generates the key 2-chloro-4-oxo-3,4-dihydroquinazoline intermediate—a transformation not directly accessible from the carboxylic acid without protection/deprotection sequences, as documented in the HDAC6 inhibitor patent US 8,765,773 [4]. The N3-unsubstituted analog (CAS 174074-88-5) lacks the phenyl substituent that is essential for occupancy of the hydrophobic cap region in HDAC6 pharmacophore models, further narrowing the range of directly substitutable alternatives [5].

Quantitative Differentiation Evidence for Methyl 2,4-Dioxo-3-Phenyl-1,2,3,4-Tetrahydroquinazoline-7-Carboxylate Versus Its Closest Structural Analogs


Documented Synthetic Yield for Key Functional-Group Interconversion: Methyl Ester Enables 77% Yield in the Critical Chlorination Step, a Transformation Not Directly Accessible from the 7-Carboxylic Acid

The methyl ester at position 7 of the target compound is an essential functional handle for the selective POCl₃/DIPEA-mediated chlorination at position 2, yielding methyl 2-chloro-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate in 77% isolated yield as explicitly described in Patent US 8,765,773 Example 14 [1]. This transformation is chemically inaccessible from the free 7-carboxylic acid analog (CAS 669752-01-6) without ester protection, because the carboxylic acid proton would quench the chlorinating reagent (POCl₃) and the unprotected acid would undergo side reactions under these conditions [2]. The 2-chloro intermediate is the essential diversification point for introducing hydroxamic acid zinc-binding groups required for HDAC6 inhibition.

HDAC6 inhibitor synthesis quinazoline derivatization medicinal chemistry intermediates

Physiological-pH Lipophilicity (logD₇.₄): >1000-Fold Difference Between the Methyl Ester and the 7-Carboxylic Acid Analog Dictates Divergent Membrane Permeability and Pharmacokinetic Behavior

At physiological pH (7.4), the 7-carboxylic acid analog (CAS 669752-01-6) exists predominantly in its ionized carboxylate form, with a calculated logD₇.₄ of −1.082 [1]. In contrast, the methyl ester of the target compound is non-ionizable at position 7 and retains a logD₇.₄ approximating its logP of 2.0 [2]. This represents a difference of approximately 3 log units, corresponding to a >1000-fold higher effective lipophilicity for the methyl ester. While the intrinsic logP values are comparable (2.29 vs. 2.0), the effective distribution coefficient at physiological pH—the parameter most relevant to passive membrane permeability—is fundamentally different.

logD lipophilicity membrane permeability ADME drug-likeness

Hydrogen-Bond Donor Count: Methyl Ester (1 HBD) Versus Carboxylic Acid (2 HBD) Impacts Passive Permeability and Target-Binding Pharmacophore Compatibility

The methyl ester of the target compound possesses exactly one hydrogen-bond donor (the N1–H of the quinazoline ring), whereas the corresponding 7-carboxylic acid analog (CAS 669752-01-6) possesses two hydrogen-bond donors (N1–H plus the carboxylic acid O–H) [1][2]. Both compounds maintain four hydrogen-bond acceptors. In the context of Lipinski's Rule of Five and related permeability models, each additional H-bond donor is associated with an estimated ~10-fold decrease in passive transcellular permeability across Caco-2 cell monolayers, due to the increased desolvation penalty required for membrane partitioning [3]. The methyl ester therefore offers a more favorable permeability profile for intracellular target engagement.

hydrogen bonding Rule of Five permeability oral bioavailability pharmacophore

Lipophilicity Differentiation from the N3-Unsubstituted Analog: logP 2.0 Versus 0.83 Provides 15-Fold Higher Octanol–Water Partitioning for Enhanced Hydrophobic Pocket Occupancy

The N3-phenyl substituent on the target compound contributes significant hydrophobicity, yielding a calculated logP of 2.0 compared with 0.83 for the N3-unsubstituted analog (methyl 2,4-dioxo-1H-quinazoline-7-carboxylate, CAS 174074-88-5) [1][2]. The difference of 1.17 logP units corresponds to approximately 15-fold higher octanol–water partitioning. In HDAC6 inhibitor design, the N3-phenyl group occupies the hydrophobic 'cap' region of the enzyme's active site, and replacement with a hydrogen (as in the unsubstituted analog) results in loss of this critical hydrophobic interaction, as evidenced by SAR trends in triazolyl- and triazinyl-quinazolinedione antitumor research where the 3-phenyl substituent is consistently maintained for cellular activity [3].

logP hydrophobicity N3-phenyl substituent binding pocket occupancy structure–activity relationship

Validated Synthetic Precedent in a Patented HDAC6 Inhibitor Program: The Only 7-Methyl Ester Quinazoline-2,4-Dione Explicitly Demonstrated as a Precursor in the Millennium Pharmaceuticals HDAC6 Inhibitor Pipeline

Among the various 7-substituted quinazoline-2,4-dione analogs, methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylate is uniquely documented as a synthetic intermediate in US Patent 8,765,773 B2, assigned to Millennium Pharmaceuticals, Inc., for the preparation of substituted hydroxamic acid HDAC6 inhibitors [1]. The patent explicitly describes the compound's preparation from dimethyl 2-bromoterephthalate and phenylurea (79% yield, Example 14, Step 1) and its subsequent conversion to the 2-chloro intermediate [1]. In contrast, the 7-carboxylic acid analog (CAS 669752-01-6) is not cited in this patent as a synthetic intermediate, nor is the N3-unsubstituted methyl ester [2]. This documented precedent establishes the target compound as a specifically validated building block for one of the most therapeutically pursued HDAC isoforms.

HDAC6 inhibitors patented intermediate Millennium Pharmaceuticals drug discovery lead optimization

Procurement-Relevant Application Scenarios for Methyl 2,4-Dioxo-3-Phenyl-1,2,3,4-Tetrahydroquinazoline-7-Carboxylate Based on Quantitatively Verified Differentiation Evidence


HDAC6-Selective Inhibitor Lead Optimization Programs Requiring a 7-Methyl Ester Quinazoline-2,4-Dione Intermediate for POCl₃-Mediated C2 Diversification

Medicinal chemistry teams pursuing HDAC6-selective inhibitor leads—particularly those following the Millennium Pharmaceuticals hydroxamic acid chemotype (US 8,765,773)—require the 7-methyl ester specifically to execute the critical C2 chlorination step. As demonstrated in Section 3, Evidence Item 1, this compound undergoes POCl₃/DIPEA-mediated conversion to methyl 2-chloro-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate in 77% isolated yield [1]. The corresponding 7-carboxylic acid cannot participate in this transformation without additional protection/deprotection steps, adding 2–3 synthetic operations and reducing overall yield. For a lead optimization campaign requiring 50–100 analogs, the cumulative time and cost savings of using the methyl ester directly are substantial [1].

Cell-Permeable Probe Development for Intracellular HDAC Target Engagement Assays

For research groups developing cellular target engagement assays for HDAC6 or related intracellular enzymes, the methyl ester's favorable logD₇.₄ (~2.0) and single hydrogen-bond donor count provide a permeability profile superior to the 7-carboxylic acid analog (logD₇.₄ −1.08; 2 HBD), as quantified in Section 3, Evidence Items 2 and 3 [2][3]. The >1000-fold difference in effective lipophilicity at physiological pH means that the methyl ester is more likely to achieve adequate intracellular concentrations for robust target engagement readouts. The N3-phenyl substituent—absent in the N3-unsubstituted analog—further ensures compatibility with the hydrophobic cap-binding region of the HDAC6 active site, as supported by SAR trends in quinazolinedione antitumor agents [4].

Quinazoline-2,4-Dione Focused Library Synthesis for Herbicidal HPPD Inhibitor Discovery

The quinazoline-2,4-dione scaffold, including the 7-carboxylate-substituted variants, has been identified as a privileged structure for 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibition with broad-spectrum herbicidal activity, as described in recent patent literature (CN 117024359A) [5]. The target compound's methyl ester at position 7 serves as a synthetic handle for further diversification (e.g., hydrolysis to carboxylic acid, aminolysis to amides, or hydrazinolysis) enabling the generation of HPPD-focused compound libraries. The documented synthetic accessibility from commercially available dimethyl 2-bromoterephthalate and phenylurea (79% yield, US 8,765,773 Example 14) provides a reliable starting point for agrochemical discovery programs [1].

Custom Synthesis and Contract Research Procurement: Specifying the Correct Intermediate for Patented HDAC6 Inhibitor Scaffolds

When contracting custom synthesis of advanced HDAC6 inhibitor intermediates or final compounds based on the Millennium Pharmaceuticals chemotype, procurement officers and CRO managers must specify the 7-methyl ester (CAS 517869-40-8) rather than the more readily available 7-carboxylic acid (CAS 669752-01-6) or the cheaper N3-unsubstituted analog (CAS 174074-88-5). As established across Section 3, the methyl ester is the only variant explicitly validated in the patent literature for the critical C2 chlorination step, and substitution with either analog would necessitate route redesign [1]. Specification of the correct CAS number ensures that the delivered intermediate is compatible with the established patent procedures, avoids costly revalidation of synthetic routes, and maintains fidelity to the published structure–activity relationships [1][4].

Quote Request

Request a Quote for Methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.